7-Azaspiro[3.5]nonane Core Demonstrates >1500 M⁻¹ s⁻¹ FAAH Inhibitory Potency (kinact/Ki), Superior to Alternative Spirocyclic Scaffolds in Head-to-Head Screening
In a systematic spirocyclic core screening program for fatty acid amide hydrolase (FAAH) inhibition, the 7-azaspiro[3.5]nonane scaffold achieved FAAH kinact/Ki potency values exceeding 1500 M⁻¹ s⁻¹. This potency level distinguished the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane cores from other spirocyclic scaffolds evaluated in the same study [1]. Note: This evidence is tagged as class-level inference because the data represent derivatized 7-azaspiro[3.5]nonane urea compounds rather than the unmodified tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate building block. The target compound serves as the synthetic precursor to the validated scaffold.
| Evidence Dimension | FAAH inhibitory potency (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M⁻¹ s⁻¹ (for 7-azaspiro[3.5]nonane urea derivatives) |
| Comparator Or Baseline | Multiple alternative spirocyclic cores evaluated in the same study (specific core identities not disclosed in abstract) |
| Quantified Difference | Superior potency threshold achieved versus comparator spirocyclic cores |
| Conditions | FAAH enzyme inhibition assay; urea derivatives of spirocyclic cores |
Why This Matters
The validated potency threshold provides confidence that 7-azaspiro[3.5]nonane-derived compounds can achieve target engagement levels suitable for lead optimization, whereas alternative spirocyclic cores may require additional synthetic iteration to reach comparable potency.
- [1] Meyers MJ, Long SA, Pelc MJ, Wang JL, Bowen SJ, Schweitzer BA, Wilcox MV, McDonald J, Smith SE, Foltin S, Rumsey J, Yang YS, Walker MC, Kamtekar S, Beidler D, Thorarensen A. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-44. PMID: 21924614. DOI: 10.1016/j.bmcl.2011.08.055 View Source
